molecular formula C14H13N3O2 B099899 6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one CAS No. 18672-13-4

6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one

Cat. No.: B099899
CAS No.: 18672-13-4
M. Wt: 255.27 g/mol
InChI Key: MYCCIRTWWFFNLD-UHFFFAOYSA-N
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Description

6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. Common starting materials include aromatic amines and carboxylic acids. The reaction conditions often require catalysts, specific temperatures, and solvents to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,3-BENZOXAZIN-4-ONE derivatives
  • 6-AMINO-3-(p-AMINOPHENYL)-2,3-DIHYDRO- derivatives

Uniqueness

The uniqueness of 6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

18672-13-4

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H13N3O2/c15-9-1-4-11(5-2-9)17-8-19-13-6-3-10(16)7-12(13)14(17)18/h1-7H,8,15-16H2

InChI Key

MYCCIRTWWFFNLD-UHFFFAOYSA-N

SMILES

C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N

Canonical SMILES

C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N

Key on ui other cas no.

18672-13-4

Synonyms

6-Amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4(3H)-one

Origin of Product

United States

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